molecular formula C18H16F3NO4S B6412969 3-[4-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid CAS No. 1261894-46-5

3-[4-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid

Cat. No.: B6412969
CAS No.: 1261894-46-5
M. Wt: 399.4 g/mol
InChI Key: PVAOONYPKXWQDP-UHFFFAOYSA-N
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Description

3-[4-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid is a complex organic compound characterized by the presence of a pyrrolidine ring, a sulfonyl group, and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the sulfonylation of a phenyl derivative followed by the introduction of the pyrrolidine ring. The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-[4-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid has a broad range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions, especially in the context of enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and advanced materials, contributing to innovations in various industrial sectors.

Mechanism of Action

The mechanism of action of 3-[4-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and sulfonyl group play crucial roles in binding to these targets, often through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it more effective in its intended applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyrrolidinylsulfonyl)phenylboronic acid
  • 4-(Pyrrolidinylsulfonyl)phenylmethanol
  • 4-(Pyrrolidinylsulfonyl)phenylacetic acid

Uniqueness

Compared to similar compounds, 3-[4-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and overall reactivity, making it a more versatile and potent molecule for various applications.

Properties

IUPAC Name

3-(4-pyrrolidin-1-ylsulfonylphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4S/c19-18(20,21)15-10-13(9-14(11-15)17(23)24)12-3-5-16(6-4-12)27(25,26)22-7-1-2-8-22/h3-6,9-11H,1-2,7-8H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAOONYPKXWQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692368
Record name 4'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-46-5
Record name 4'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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